molecular formula C8H10ClFN2 B7723156 [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride

[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride

Cat. No.: B7723156
M. Wt: 188.63 g/mol
InChI Key: VXAQJXKADWRKGS-UHFFFAOYSA-N
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Description

[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride is a chemical compound with the molecular formula C8H10ClFN2. It is also known by its IUPAC name, 3-Fluoro-4-methylbenzene-1-carboximidamide hydrochloride . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an azanium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a fluorine atom and an azanium group in this compound makes it unique compared to other benzene derivatives. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQJXKADWRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=[NH2+])N)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-88-0
Record name Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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